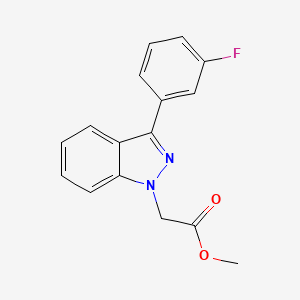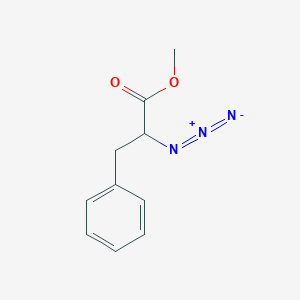![molecular formula C13H12F3N3O3S B2411549 [2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester CAS No. 625376-47-8](/img/structure/B2411549.png)
[2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester” is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Antimicrobial Applications
- A study by Hossan et al. (2012) discusses the synthesis of pyridine derivatives, which includes a process involving cyanothioacetamide and ethyl chloroacetate, leading to the creation of cyano esters. These compounds demonstrated significant antimicrobial activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Synthesis of Novel Dyes
- Rangnekar and Sabnis (2007) reported on the synthesis of novel styryl dyes, involving the reaction of ethyl 2-acetamido-3-cyano-5-carbethoxy thiophene-4-acetic acid ester with various aldehydes. These dyes showed promising fluorescence and dyeing properties on polyester (Rangnekar & Sabnis, 2007).
Stability of Pharmaceutical Compounds
- Kažoka et al. (2007) explored the stability of esters of 6′-carbamoylmethylthio-5′-cyano-2′-methyl-1′,4′-dihydro-4,4′-bipyridine-3′-carboxylic acids. Their findings indicated that solutions of these compounds are stable for one month when stored in specific conditions, which is vital for pharmaceutical applications (Kažoka et al., 2007).
Antioxidant Activity
- Zaki et al. (2017) synthesized pyrrolyl selenolopyridine compounds, demonstrating significant antioxidant activities in comparison to ascorbic acid. This research highlights the potential of such compounds in developing antioxidant agents (Zaki et al., 2017).
Insecticidal Applications
- A study by Nepomuceno et al. (2007) found that substituted pyridine methyl esters of tetramethylcyclopropane carboxylic acids exhibit high insecticidal activity. This suggests potential applications in pest control (Nepomuceno et al., 2007).
Synthesis of Chiral Compounds
- Goss et al. (2009) explored the enantioselective preparation of dihydropyrimidones, which are crucial in the synthesis of various chiral compounds, highlighting the importance of such chemical processes in pharmaceutical synthesis (Goss et al., 2009).
Mechanism of Action
Target of Action
For instance, organoboron compounds, which share some structural similarities, are highly valuable building blocks in organic synthesis . They are used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
For instance, the Suzuki–Miyaura coupling reaction, which involves organoboron compounds, is a key biochemical pathway in the synthesis of various organic compounds .
Result of Action
For instance, organoboron compounds have been used in the synthesis of various organic compounds with diverse biological activities .
properties
IUPAC Name |
ethyl N-[2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3S/c1-3-22-12(21)19-10(20)6-23-11-8(5-17)9(13(14,15)16)4-7(2)18-11/h4H,3,6H2,1-2H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHPPXHRLJXKPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)CSC1=NC(=CC(=C1C#N)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

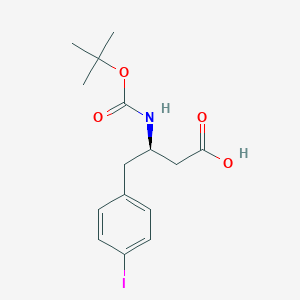
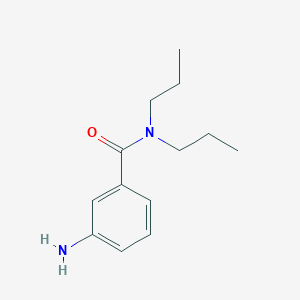
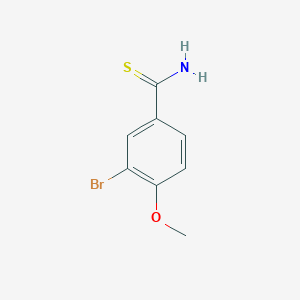
![N-(3-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2411473.png)
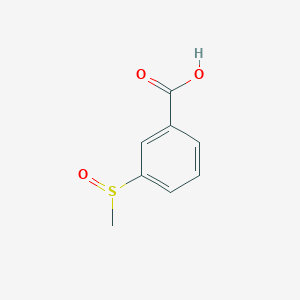
![3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2411476.png)
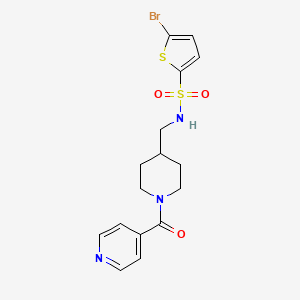
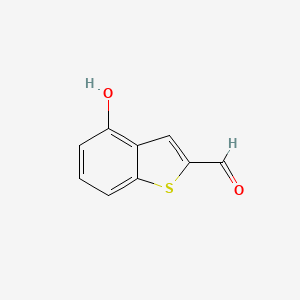
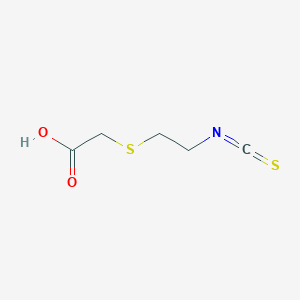
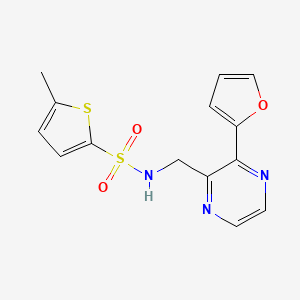
![4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol](/img/structure/B2411484.png)

